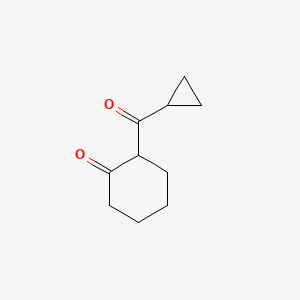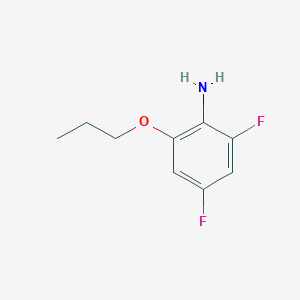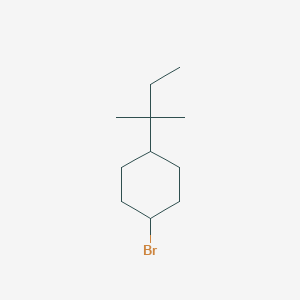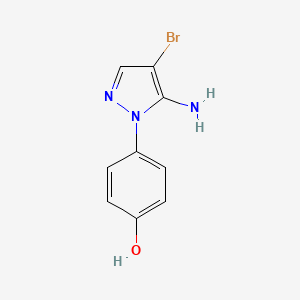
Methyl 2-amino-4-(dimethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(dimethylamino)benzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with both an amino group and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(dimethylamino)benzoate typically involves the esterification of 2-amino-4-(dimethylamino)benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
科学的研究の応用
Methyl 2-amino-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of Methyl 2-amino-4-(dimethylamino)benzoate involves its interaction with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- Methyl 4-(dimethylamino)benzoate
- Ethyl 4-(dimethylamino)benzoate
- Methyl 2-(dimethylamino)benzoate
Uniqueness
Methyl 2-amino-4-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups on the aromatic ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, setting it apart from other similar compounds.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 2-amino-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,11H2,1-3H3 |
InChIキー |
MVAKACUHJFCGGI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Cyclopropylamino)propyl]phenol](/img/structure/B13311543.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13311555.png)


![tert-Butyl N-({3-[(chlorosulfonyl)methyl]phenyl}methyl)carbamate](/img/structure/B13311570.png)
![2-Ethyl-6,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13311571.png)



![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B13311603.png)

![5-Bromo-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13311609.png)


